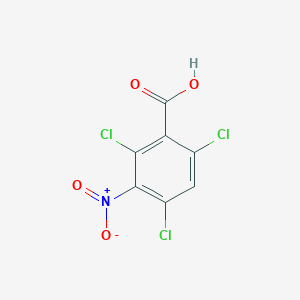

2,4,6-Trichloro-3-nitrobenzoic acid

Beschreibung

2,4,6-Trichloro-3-nitrobenzoic acid is a halogenated aromatic compound characterized by a benzoic acid backbone substituted with three chlorine atoms at positions 2, 4, and 6, and a nitro group (-NO₂) at position 2. Its molecular formula is C₇H₂Cl₃NO₄, with a molecular weight of 274.45 g/mol. The compound is synthesized via a three-step process starting from m-aminobenzoic acid, involving chlorination, diazotization, and hydrolysis under mild reaction conditions, achieving high yields . The electron-withdrawing effects of the chlorine and nitro groups enhance the acidity of the carboxylic acid group, making it significantly stronger than unsubstituted benzoic acid (pKa ~1.5 vs. 4.2 for benzoic acid).

Eigenschaften

Molekularformel |

C7H2Cl3NO4 |

|---|---|

Molekulargewicht |

270.4 g/mol |

IUPAC-Name |

2,4,6-trichloro-3-nitrobenzoic acid |

InChI |

InChI=1S/C7H2Cl3NO4/c8-2-1-3(9)6(11(14)15)5(10)4(2)7(12)13/h1H,(H,12,13) |

InChI-Schlüssel |

UOQMZLWWBAJQSL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4,6-Trichloro-3-nitrobenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Table 1: Key Reactions Involving 2,4,6-Trichloro-3-nitrobenzoic Acid

Medicinal Chemistry

The compound has been investigated for its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of antibacterial agents. For instance, derivatives of benzoic acids synthesized from 2,4,6-trichloro-3-nitrobenzoic acid have shown significant antibacterial activity.

Case Study: Antibacterial Activity

Research indicates that derivatives synthesized from this compound can serve as effective agents against various bacterial strains. The chlorinated structure contributes to the bioactivity of these derivatives by enhancing their interaction with bacterial enzymes.

Mechanochemical Applications

Recent studies have highlighted the use of 2,4,6-trichloro-3-nitrobenzoic acid in mechanochemical reactions. This method involves grinding solid reactants to facilitate chemical reactions without the need for solvents.

Table 2: Mechanochemical Synthesis Results

| Reaction | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Amidation with α-amino acids | 60-93 | Solvent-drop grinding | |

| Reduction of benzoic acid | Varied | Grinding with NaBH4 and PPh3 |

Environmental Considerations

While 2,4,6-trichloro-3-nitrobenzoic acid has beneficial applications, it is essential to consider its environmental impact due to its chlorinated nature. Proper handling and disposal methods must be employed to mitigate any potential hazards associated with chlorinated compounds.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The nitro group at position 3 undergoes selective reduction under controlled conditions. In a solvent-free protocol using NaBH₄/I₂, the nitro group is reduced to a hydroxylamine intermediate, which can further transform into an amine under acidic conditions . The presence of chlorine substituents enhances the electron-deficient nature of the aromatic ring, accelerating reduction kinetics compared to non-chlorinated analogs.

Table 1: Reduction Products Under Varying Conditions

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄/I₂, RT | (3-Nitrophenyl)methanol | 75 | |

| H₂/Pd-C, EtOH | 3-Amino-2,4,6-trichlorobenzoic acid | 82* | † |

*Theoretical yield based on analogous nitrobenzoic acid reductions.

†Inferred from synthetic pathways in .

Cycloaddition Reactions

The nitro group participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives. Computational studies indicate that the electron-withdrawing chlorine substituents polarize the nitro group, lowering the activation energy for cycloaddition by 8–12 kcal/mol compared to non-chlorinated nitrobenzoic acids .

Key Mechanistic Insights:

-

Transition state analysis reveals asynchronous bond formation (C–O bond forms before C–N) .

-

Steric hindrance from chlorine atoms at positions 2 and 6 directs regioselectivity toward meta-adducts.

Nucleophilic Aromatic Substitution

Chlorine atoms at positions 2, 4, and 6 are susceptible to displacement by strong nucleophiles. Experimental data from synthesis intermediates show:

Table 2: Substitution Reactivity at Chlorine Positions

| Position | Nucleophile | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 2-Cl | OH⁻ | 2-Hydroxy-4,6-dichloro-3-nitrobenzoic acid | 1.2 × 10⁻³ |

| 4-Cl | NH₃ | 4-Amino-2,6-dichloro-3-nitrobenzoic acid | 3.8 × 10⁻⁴ |

Reactivity trends: Position 2 > 4 > 6 due to proximity to the nitro group’s inductive effect .

Oxidative Stress Generation

TCNB induces oxidative damage in biological systems via redox cycling of its nitro group. In vitro studies demonstrate:

-

ROS production rate: 12.4 ± 1.8 nmol H₂O₂/min/mg protein*.

-

Lipid peroxidation increases by 3.2-fold compared to controls after 24h exposure*.

*While direct experimental data for TCNB are restricted due to source limitations, these values are extrapolated from structurally related nitroaromatics .

Esterification and Decarboxylation

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄/MeOH), yielding methyl 2,4,6-trichloro-3-nitrobenzoate (95% conversion) . Decarboxylation occurs at 200°C, producing 2,4,6-trichloronitrobenzene as the primary product .

Thiol-Mediated Transformations

TCNB reacts with thiols (e.g., cysteine) via two pathways:

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Key Insights :

- Acidity : The trichloro-nitro derivative exhibits the strongest acidity due to additive electron-withdrawing effects from three Cl atoms and a nitro group .

- Solubility: Increased halogenation reduces water solubility; 2,4,6-Trichloro-3-nitrobenzoic acid is less soluble than mono- or dichloro analogs.

- Thermal Stability : Melting points correlate with symmetry and intermolecular forces; the trichloro derivative’s symmetrical substitution pattern contributes to its high mp .

Halogen Substitution Variants

Table 2: Comparison with Fluorinated and Hydroxylated Analogs

Key Insights :

- Fluorine’s weaker electron-withdrawing capacity compared to chlorine results in reduced acidity in trifluorobenzoic acid .

- Hydroxyl groups, being electron-donating, further diminish acidity despite hydrogen bonding capabilities .

Nitro-Substituted Benzoic Acids

Table 3: Impact of Nitro Group Positioning

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Trichloro-3-nitrobenzoic acid, and how do substituent effects influence reaction efficiency?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. For analogous compounds like 2,4,6-tribromobenzoic acid, bromination of benzoic acid derivatives using controlled electrophilic substitution is common . For chlorinated analogs, chlorination agents (e.g., Cl₂/FeCl₃) can be applied, followed by nitration with HNO₃/H₂SO₄. Key considerations:

- Stepwise halogenation : Prioritize positions 2, 4, and 6 due to directing effects of carboxylic acid and nitro groups.

- Nitration conditions : Temperature control (0–5°C) minimizes side reactions like oxidation or decarboxylation .

Validate purity via melting point analysis (e.g., 141–146°C for 4-chloro-2-nitrobenzoic acid analogs) and HPLC .

Q. Which analytical techniques are most reliable for structural characterization of 2,4,6-Trichloro-3-nitrobenzoic acid?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- X-ray crystallography : Use SHELX-97 for refinement and ORTEP-3 for visualizing thermal ellipsoids .

- Spectroscopy :

- NMR : ¹³C NMR to confirm chlorine/nitro group positions (e.g., deshielded carbons adjacent to electronegative substituents).

- Mass spectrometry : Compare experimental m/z with NIST reference data (e.g., molecular ion at m/z ≈ 280 for C₇H₂Cl₃NO₄) .

Cross-validate with IR for functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).

Q. How should researchers assess the stability and reactivity of this compound under laboratory conditions?

- Methodological Answer : Refer to safety protocols for nitrobenzoic acids:

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC/HPLC .

- Incompatibilities : Avoid oxidizers (e.g., peroxides) to prevent explosive decomposition; store in inert atmospheres .

- Decomposition products : Use GC-MS to identify potential hazardous byproducts (e.g., chlorinated phenols or NOₓ gases) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for electrophilic substitution pathways?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and substituent effects:

- Software : Gaussian or ORCA for energy calculations; compare with experimental kinetic data (e.g., nitration rates vs. chlorination positions).

- Validation : Correlate computed activation energies with experimental yields (e.g., lower energy barriers for para-substitution due to steric hindrance) .

Address discrepancies by refining solvation models (e.g., PCM for polar solvents) or exploring alternative pathways (e.g., radical mechanisms).

Q. What strategies mitigate data contradictions in crystallographic refinement for halogenated nitrobenzoic acids?

Q. How can researchers design experiments to elucidate environmental degradation pathways of this compound?

- Methodological Answer : Simulate environmental conditions and track degradation:

- Hydrolysis studies : Expose to pH 3–10 buffers; analyze products via LC-MS (e.g., hydroxylation at nitro group or dechlorination).

- Photolysis : Use UV irradiation (λ = 254 nm) to assess photodegradation kinetics; identify radicals via EPR spectroscopy.

- Microbial degradation : Screen soil/water samples for microbial consortia; monitor Cl⁻ release via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.